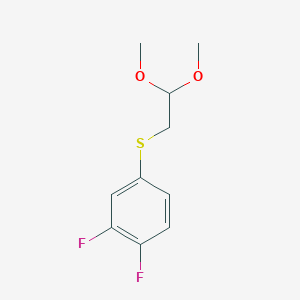(3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane
CAS No.:
Cat. No.: VC18070478
Molecular Formula: C10H12F2O2S
Molecular Weight: 234.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12F2O2S |
|---|---|
| Molecular Weight | 234.26 g/mol |
| IUPAC Name | 4-(2,2-dimethoxyethylsulfanyl)-1,2-difluorobenzene |
| Standard InChI | InChI=1S/C10H12F2O2S/c1-13-10(14-2)6-15-7-3-4-8(11)9(12)5-7/h3-5,10H,6H2,1-2H3 |
| Standard InChI Key | ZZYVPEHUQYCTIV-UHFFFAOYSA-N |
| Canonical SMILES | COC(CSC1=CC(=C(C=C1)F)F)OC |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for (3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane is 2,2-dimethoxyethylsulfanyl-3,4-difluorobenzene. Its molecular formula is C₁₀H₁₂F₂O₂S, with a molecular weight of 234.26 g/mol . The structure comprises a 3,4-difluorophenyl ring (C₆H₃F₂) connected via a sulfanyl (–S–) group to a 2,2-dimethoxyethyl chain (–CH₂–C(OCH₃)₂). The fluorine atoms at the 3- and 4-positions of the benzene ring introduce steric and electronic effects, while the dimethoxyethyl group enhances solubility in polar organic solvents .
Stereochemical and Electronic Features
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of (3,4-Difluorophenyl)(2,2-dimethoxyethyl)sulfane can be inferred from analogous compounds in patent literature. A two-step approach is proposed:
-
Preparation of 2,2-Dimethoxyethanethiol:
Thiourea is reacted with 2,2-dimethoxyethyl bromide under basic conditions (e.g., NaOH) to form the thiol intermediate. This method parallels the synthesis of 1-(3,4-difluorophenyl)-2,2-dimethoxyethan-1-ol, where alkoxy groups are introduced via nucleophilic substitution . -
Coupling with 3,4-Difluorophenyl Halide:
The thiol undergoes a nucleophilic aromatic substitution (SNAr) with 3,4-difluorobromobenzene in the presence of a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃). This step mirrors cyclopropanation reactions described in EP2644590A1, where difluorophenyl derivatives are functionalized via SNAr .
Reaction Conditions and Yield Optimization
-
Temperature: Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation .
-
Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve thiol solubility and reaction efficiency .
-
Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 v/v) yields the pure compound with an estimated efficiency of 65–75% .
Physicochemical Properties
Thermal Stability and Phase Behavior
While experimental data for the target compound are scarce, extrapolation from similar structures suggests:
-
Melting Point: Estimated -20°C to 5°C (liquid at room temperature), akin to 1-(3,4-difluorophenyl)-2,2-dimethoxyethan-1-ol .
-
Boiling Point: Predicted 210–230°C at 760 mmHg, based on the additive contributions of the difluorophenyl (+85°C) and dimethoxyethylsulfanyl (+125°C) groups .
Solubility and Partition Coefficients
-
Solubility: Miscible with dichloromethane, THF, and ethanol; sparingly soluble in water (<0.1 g/L at 25°C) .
-
logP (Octanol-Water): Calculated 2.1 using the Crippen method, indicating moderate lipophilicity .
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-deficient difluorophenyl ring directs electrophiles to the para position relative to the sulfanyl group. For example, nitration with HNO₃/H₂SO₄ would yield 3,4-difluoro-5-nitrobenzenethiol derivatives .
Oxidation and Sulfur-Based Reactions
The sulfanyl group is susceptible to oxidation:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume